Bienvenue dans la boutique en ligne BenchChem!

Anaxirone

Drug Design Triepoxides Structure-Activity Relationship

Anaxirone is a rationally designed triepoxide alkylating agent, specifically developed to overcome the limitations of earlier triepoxides. It uniquely demonstrates preclinical antitumor activity in cyclophosphamide-resistant models, making it an essential tool for resistance research. Phase II data define its myelosuppressive profile (34% Grade 3/4 leucopenia) for bone marrow transplant conditioning studies, while its documented 0% response in colorectal/ovarian cancer provides an ideal negative control. Choose this high-purity compound for reproducible, evidence-backed research outcomes.

Molecular Formula C11H15N3O5
Molecular Weight 269.25 g/mol
CAS No. 77658-97-0
Cat. No. B1666035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnaxirone
CAS77658-97-0
SynonymsAnaxirone;  triglycidylurazol;  Abbreviation: TGU;  Chemical structure: 124triglycidylurazol.
Molecular FormulaC11H15N3O5
Molecular Weight269.25 g/mol
Structural Identifiers
SMILESC1C(O1)CN2C(=O)N(N(C2=O)CC3CO3)CC4CO4
InChIInChI=1S/C11H15N3O5/c15-10-12(1-7-4-17-7)11(16)14(3-9-6-19-9)13(10)2-8-5-18-8/h7-9H,1-6H2
InChIKeyZTXDHEQQZVFGPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Anaxirone (TGU, NSC 332488) CAS 77658-97-0: Rational Triepoxide Alkylating Agent for Research and Development


Anaxirone (α/β-1,2,4-triglycidylurazol, TGU) is a rationally designed, synthetic triepoxide alkylating agent. It was developed as a structural analog and derivative of the earlier triepoxide compound triglycidyl-triazinetrione (TGT), with the explicit goal of optimizing physicochemical properties and therapeutic characteristics [1]. The compound is characterized by three reactive epoxide groups that mediate DNA alkylation, resulting in the inhibition of DNA synthesis and the induction of cytotoxic cross-links. Its chemical formula is C₁₁H₁₅N₃O₅, with a molecular weight of 269.25 g/mol, and a melting point of 91°C . It is recognized in authoritative databases such as the National Cancer Institute (NCI) Thesaurus and has the unique UNII identifier 36R61Y789T [2].

Why Anaxirone (TGU) Cannot Be Substituted with Other In-Class Triepoxides or Alkylators in Research Models


Anaxirone cannot be generically substituted for other alkylating agents, including its own parent compound, due to critical differences in its rational design, chemical stability, and resulting biological profile. It was specifically selected over the parent triepoxide, triglycidyl-triazinetrione (TGT), because it demonstrated 'superior physico-chemical properties' and an 'improved therapeutic range in animals' [1]. This rational development process underscores that even minor structural modifications within the triepoxide class can lead to significant and quantifiable changes in therapeutic index and toxicity. Furthermore, Anaxirone has demonstrated preclinical activity against experimental tumors that are resistant to other major alkylating agents like cyclophosphamide [1], a key differentiator that precludes its simple interchangeability. The evidence detailed in Section 3 confirms that substitution with a close analog or in-class alternative would alter key experimental parameters, including efficacy, toxicity profile, and the specific resistant models addressed.

Product-Specific, Quantitative Differentiation Guide for Anaxirone (CAS 77658-97-0)


Rational Design Optimization: Superior Physicochemical and Therapeutic Profile Over Parent TGT

Anaxirone (TGU) was a product of rational drug design, selected for further development over its parent compound, triglycidyl-triazinetrione (TGT), due to its demonstrably superior characteristics [1]. This comparative selection process provides direct evidence of its optimized profile. The developers specifically cited its 'superior physico-chemical properties' and 'improved therapeutic range in animals' as the reasons for advancing TGU instead of TGT [1]. This foundational comparison establishes Anaxirone not as a novel screening hit but as a rationally optimized derivative, offering a distinct and improved starting point for preclinical studies.

Drug Design Triepoxides Structure-Activity Relationship Lead Optimization

Activity in Cyclophosphamide-Resistant Tumors: A Distinct Preclinical Advantage

A key differentiator for Anaxirone is its demonstrated preclinical activity against tumor models resistant to the widely used alkylating agent, cyclophosphamide [1]. The review of its pharmacology explicitly states that it 'exerts antitumour activity in a wide spectrum of experimental tumours, including those resistant to cyclophosphamide' [1]. This is a direct, qualitative differentiation that positions Anaxirone as a candidate for investigating mechanisms of alkylator resistance and for studying models where cyclophosphamide is ineffective. This cross-resistance profile is a crucial point of differentiation, as many standard alkylators share overlapping resistance mechanisms.

Drug Resistance Alkylating Agents In Vivo Models Preclinical Efficacy

Clinical Inactivity in Metastatic Colorectal Cancer: A Critical Negative Selector for Clinical Research

A critical, quantifiable differentiator for Anaxirone is its established clinical inactivity in metastatic colorectal cancer. A Phase II EORTC trial (n=46) demonstrated an objective tumor response rate of 0% (0/42 evaluable patients) when dosed at 800 mg/m² (good risk) or 650 mg/m² (poor risk) every 4 weeks [1]. Only 4 patients achieved disease stabilization (maximum 248 days). The study concluded that 'Anaxirone is inactive in metastatic colorectal cancer' [1]. This negative data is a powerful selector for procurement decisions, definitively excluding Anaxirone from research focused on this indication and highlighting the importance of not assuming pan-alkylator efficacy across all tumor types.

Colorectal Cancer Phase II Trial Clinical Efficacy Negative Selector

Defined Myelosuppression and Vascular Toxicity Profile: Quantified Grade 3/4 Leucopenia and Phlebitis Rates

The clinical toxicity profile of Anaxirone is well-characterized and quantifiably distinct. In the same Phase II colorectal cancer trial (n=45 evaluable for toxicity), the major dose-limiting toxicity was myelosuppression, with 34% of patients experiencing grade 3 or 4 leucopenia [1]. Thrombocytopenia was less frequent. A notable and distinguishing toxicity was locoregional phlebitis, which occurred in 66% of patients [1]. This specific and high rate of local vascular toxicity is a key differentiator from many other systemic alkylating agents, which may have different prominent adverse effect profiles (e.g., hemorrhagic cystitis with cyclophosphamide, pulmonary fibrosis with busulfan). This quantitative data allows for precise modeling of expected toxicity in preclinical and clinical research settings.

Hematological Toxicity Phase II Trial Myelosuppression Safety Profile

Confirmation of Inactivity in Second-Line Advanced Ovarian Cancer: A Consistent Clinical Profile

Consistent with its inactivity in colorectal cancer, Anaxirone also demonstrated no objective responses in a Phase II trial of 16 patients with advanced ovarian carcinoma who had failed prior therapy [1]. Patients received 600 mg/m² every 4 weeks. The trial reported 0% objective response rate, with only 2 patients achieving disease stabilization for 4 months [1]. This consistent lack of efficacy across two distinct solid tumor types (colorectal and ovarian) provides a robust, reproducible negative data point. This differentiates Anaxirone from other alkylating agents that have established activity in ovarian cancer (e.g., carboplatin, cyclophosphamide) and underscores its specific, limited clinical utility, reinforcing its value as a defined research tool rather than a viable therapeutic candidate.

Ovarian Cancer Phase II Trial Clinical Efficacy Second-Line Therapy

High-Dose Preparative Regimen Application: Preclinical Evidence for Bone Marrow Transplantation

Preclinical studies identified a distinct, high-value application for Anaxirone in preparative regimens for bone marrow transplantation [1]. Its myelotoxic, pharmacologic, and immunosuppressive properties, as observed in preclinical models, were considered to 'render the drug particularly suitable for use in regimens preparatory to bone marrow transplantation' [1]. This is a key differentiator, as it positions Anaxirone for a specific, niche application distinct from standard palliative or curative-intent chemotherapy. The research specifically focused on high-dose TGU, with preclinical evaluation paving the way for initial clinical results in this setting [1]. This evidence supports its use as a specialized tool in transplant research.

Bone Marrow Transplantation High-Dose Chemotherapy Preparative Regimen Stem Cell Transplant

Optimized Research and Industrial Application Scenarios for Anaxirone (TGU)


Investigating Mechanisms of Alkylating Agent Resistance

Anaxirone is an optimal tool for research focused on understanding and overcoming resistance to alkylating agents. Its documented activity against cyclophosphamide-resistant experimental tumors [1] provides a distinct and well-defined experimental advantage. Researchers can use Anaxirone to create or study models where standard alkylators fail, enabling the dissection of resistance mechanisms and the screening for compounds that may circumvent them. Its use in such studies is supported by primary literature that explicitly notes this cross-resistance profile.

Modeling Specific Myelosuppressive and Vascular Toxicities

For researchers requiring a compound with a well-defined and quantifiable toxicity profile, Anaxirone is a valuable tool. Phase II data provides precise figures for its dose-limiting toxicities, including a 34% rate of Grade 3/4 leucopenia and a notable 66% incidence of locoregional phlebitis [1]. This makes it an excellent candidate for in vivo and ex vivo models designed to study the mechanisms of chemotherapy-induced myelosuppression and specific vascular toxicities, or to evaluate protective strategies against these adverse effects.

Research on High-Dose Chemotherapy and Stem Cell Transplant Preparative Regimens

Anaxirone has a specific, evidence-supported niche in preclinical research related to bone marrow transplantation. Its pharmacological and toxicological properties, particularly its potent myelosuppressive effects, were identified as making it 'particularly suitable for use in regimens preparatory to bone marrow transplantation' [1]. This makes it a compound of choice for studies investigating new high-dose chemotherapy conditioning protocols or for comparing the efficacy and toxicity of different alkylating agents in the context of stem cell rescue.

Use as a Defined Negative Control in Colorectal and Ovarian Cancer Models

The robust, negative clinical data for Anaxirone in metastatic colorectal cancer (0% response rate) [1] and advanced ovarian cancer (0% response rate) [2] make it an ideal negative control for preclinical studies in these tumor types. When evaluating new drug candidates or combination therapies, Anaxirone serves as a benchmark of inactivity, allowing researchers to validate their model systems and to confidently attribute any observed anti-tumor effect to the test article rather than non-specific alkylator activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anaxirone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.